

# Buthalital Sodium: A Comprehensive Technical Guide to Aqueous and Organic Solubility

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## Compound of Interest

Compound Name: *Buthalital sodium*

Cat. No.: *B1668093*

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## Abstract

This technical guide provides a detailed overview of the solubility characteristics of **Buthalital Sodium**, a thiobarbiturate derivative. While precise quantitative solubility data is not extensively available in public literature, this document consolidates existing qualitative information and outlines a comprehensive experimental protocol for its determination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and formulation of pharmaceutical products containing **Buthalital Sodium**.

## Introduction

**Buthalital Sodium**, the sodium salt of 5-allyl-5-isobutyl-2-thiobarbituric acid, is a thiobarbiturate derivative that has been explored for its anesthetic properties. Understanding its solubility in various aqueous and organic solvents is a critical parameter for its formulation, bioavailability, and pharmacokinetic profiling. As a sodium salt of a weakly acidic parent compound, **Buthalital Sodium** is anticipated to exhibit significantly higher aqueous solubility compared to its free acid form.

## Solubility Profile of Buthalital Sodium

Currently, the publicly available literature provides primarily qualitative descriptions of **Buthalital Sodium**'s solubility. This information is summarized in the table below. It is important

to note the absence of specific quantitative values (e.g., in g/100 mL or mg/mL) at defined temperatures. One source suggests the potential for formulating solutions with concentrations in the range of 1-20 mg/mL or higher, though the solvent system is not specified[1].

Table 1: Qualitative Solubility of **Buthalital Sodium** in Various Solvents

Solvent	Solubility Description
Water	Freely Soluble[2]
Ethanol	Partly Soluble[2]
Ether	Insoluble[2]
Benzene	Insoluble

## Experimental Protocol for Solubility Determination

The following section outlines a detailed, best-practice experimental protocol for the quantitative determination of **Buthalital Sodium** solubility in both aqueous and organic solvents. This protocol is based on established methods for pharmaceutical salt solubility testing.

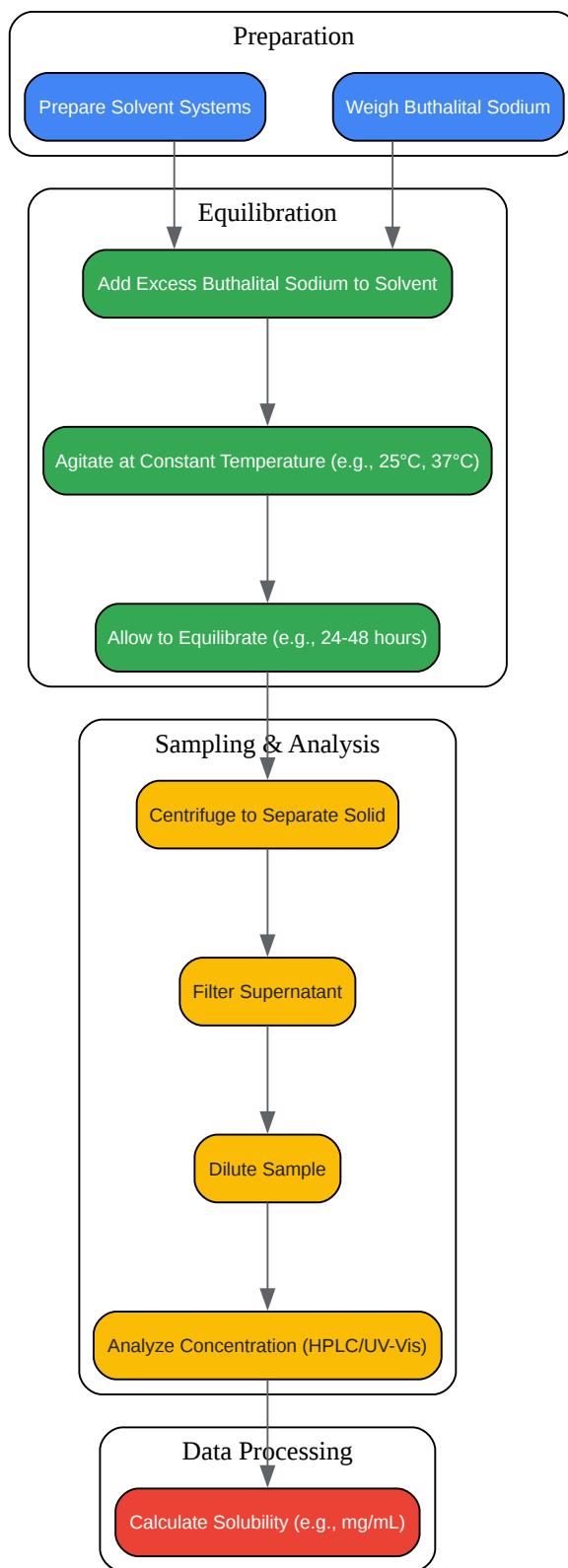
## Materials and Equipment

- **Buthalital Sodium** (analytical standard)
- Selected solvents (e.g., purified water, absolute ethanol, methanol, acetone) of analytical grade
- Thermostatically controlled shaker or incubator
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a validated UV-Visible spectrophotometer
- pH meter

## Equilibrium Solubility Determination Workflow

The following diagram illustrates the key steps in determining the equilibrium solubility of **Butthalital Sodium**.



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Caption: Experimental Workflow for Equilibrium Solubility Determination.

## Detailed Method Steps

- Preparation of Saturated Solutions:
  - Add an excess amount of **Buthalital Sodium** to a known volume of the selected solvent in a sealed container. The excess solid should be visually present to ensure saturation.
  - Equilibrate the samples by agitation in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C and/or 37 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
  - After equilibration, allow the suspensions to settle.
  - Centrifuge the samples to pellet the excess solid.
  - Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
- Quantification of Dissolved **Buthalital Sodium**:
  - Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
  - Determine the concentration of **Buthalital Sodium** in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
    - HPLC Method: A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable. Detection would be performed at the  $\lambda_{\text{max}}$  of **Buthalital Sodium**.
    - UV-Vis Spectrophotometry: A validated spectrophotometric method can be used by measuring the absorbance at the  $\lambda_{\text{max}}$  of **Buthalital Sodium** and calculating the concentration based on a standard calibration curve.
- Calculation of Solubility:

- Calculate the solubility of **Buthalital Sodium** in the solvent by multiplying the determined concentration by the dilution factor. The results should be expressed in units such as mg/mL or g/100 mL.

## Factors Influencing Solubility

The solubility of **Buthalital Sodium** can be influenced by several factors:

- pH: As a salt of a weak acid, the aqueous solubility of **Buthalital Sodium** is expected to be pH-dependent. In acidic solutions, the equilibrium may shift towards the less soluble free acid form, potentially leading to precipitation.
- Temperature: The effect of temperature on the solubility of **Buthalital Sodium** has not been documented but is a critical parameter to investigate. For most solids, solubility increases with temperature.
- Presence of Co-solvents: The addition of co-solvents to aqueous or organic systems can significantly alter the solubility of **Buthalital Sodium**.

## Conclusion

While quantitative solubility data for **Buthalital Sodium** remains scarce in the public domain, its qualitative description as being freely soluble in water and partly soluble in ethanol provides a foundational understanding for formulation development. The detailed experimental protocol provided in this guide offers a robust framework for researchers to quantitatively determine the solubility of **Buthalital Sodium** in a variety of solvent systems. Such data is essential for advancing the preclinical and clinical development of this compound.

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## References

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